molecular formula C19H20N6 B2777260 N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902909-52-8

N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2777260
CAS No.: 902909-52-8
M. Wt: 332.411
InChI Key: FZZDYNWPCBCNFN-UHFFFAOYSA-N
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Description

“N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine” is a derivative of quinazoline, which belongs to the N-containing heterocyclic compounds . Quinazoline derivatives have drawn attention due to their significant biological activities .


Synthesis Analysis

A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives involves π-π interactions between the heterocyclic part and π-donating substituents .


Chemical Reactions Analysis

The synthesis of quinazoline derivatives involves various reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Future Directions

The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have been explored . The urgent need to develop novel druggable molecules for the co-infection treatment and strains of MDR-TB and XDR-TB has been highlighted . The synthesized and biologically evaluated triazolo quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities .

Properties

IUPAC Name

N-(3-methylbutyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6/c1-13(2)9-11-21-19-22-16-8-4-3-7-15(16)18-23-17(24-25(18)19)14-6-5-10-20-12-14/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZDYNWPCBCNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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